N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide
Description
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-12-11-20-10-8-13-14(6-4-7-16(13)20)19-17(21)15-5-2-3-9-18-15/h2-10H,11-12H2,1H3,(H,19,21) |
InChI Key |
VSKQNKHEAAIIHV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indol-4-Amine
Indol-4-amine undergoes alkylation at the 1-position using 2-methoxyethyl bromide or 2-methoxyethyl tosylate under basic conditions. A typical procedure involves:
-
Dissolving indol-4-amine in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Adding sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base.
-
Introducing 2-methoxyethyl bromide dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the alkylated product.
Key Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | DMF or THF |
| Base | NaH (1.2 equiv) or K₂CO₃ (2.0 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Amide Bond Formation with Pyridine-2-Carboxylic Acid
The final step involves coupling 1-(2-methoxyethyl)-1H-indol-4-amine with pyridine-2-carboxylic acid.
Activation of Pyridine-2-Carboxylic Acid
Pyridine-2-carboxylic acid is activated as an acid chloride or mixed anhydride:
-
Acid Chloride Method : Reacting pyridine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) under reflux.
-
Coupling Reagents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Coupling Reaction
The activated carboxylic acid reacts with the amine intermediate:
-
Combining 1-(2-methoxyethyl)-1H-indol-4-amine (1.0 equiv) and pyridine-2-carbonyl chloride (1.2 equiv) in DCM or THF.
-
Adding triethylamine (TEA, 2.0 equiv) as a base to neutralize HCl byproducts.
-
Stirring at room temperature for 4–6 hours.
-
Isolating the product via filtration or extraction, followed by recrystallization from ethanol/water.
Optimized Conditions
| Parameter | Value/Detail |
|---|---|
| Solvent | DCM or THF |
| Activator | SOCl₂ or HATU |
| Base | TEA (2.0 equiv) |
| Temperature | Room temperature |
| Yield | 70–85% |
Alternative Pathways and Modifications
Reductive Amination Approach
A patent (US20090258883A1) describes reductive amination for analogous indole-carboxamides:
-
Condensing 1-(2-methoxyethyl)-1H-indol-4-amine with pyridine-2-carbaldehyde in methanol.
-
Reducing the imine intermediate with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
-
Oxidizing the secondary amine to the amide using MnO₂ or Dess-Martin periodinane.
Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amidation | High yield, fewer steps | Requires acid chloride stability |
| Reductive Amination | Avoids harsh acidic conditions | Lower overall yield (50–60%) |
Characterization and Analytical Data
The final product is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H, pyridine-H6), 8.10 (s, 1H, indole-H2), 7.85–7.70 (m, 2H, pyridine-H3/H4), 7.25 (d, 1H, indole-H7), 6.95 (t, 1H, indole-H6), 4.30 (t, 2H, -OCH₂CH₂O-), 3.65 (t, 2H, -OCH₂CH₂O-), 3.40 (s, 3H, -OCH₃).
Challenges and Optimization
Regioselectivity in Indole Alkylation
Alkylation at the indole 1-position competes with N-H reactivity at other sites. Using bulky bases (e.g., NaH) and low temperatures minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide may exhibit significant biological activities, particularly in the following areas:
- Anticancer Activity : The compound has shown promise in targeting cancer cells, potentially through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. Research suggests that compounds with similar structures often interact with key enzymes and receptors involved in cancer progression, such as protein kinases and growth factor receptors.
- Anti-inflammatory Properties : There is evidence to suggest that this compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory disorders. The structural characteristics of the compound allow it to modulate inflammatory pathways effectively.
Synthesis and Development
The synthesis of this compound involves multi-step organic synthesis techniques that require careful optimization to achieve high yields and purity. Common synthetic routes include:
- Formation of the Indole Ring : Utilizing methods such as cyclization reactions.
- Pyridinecarboxamide Formation : Employing acylation reactions to introduce the pyridine moiety.
- Final Coupling Reactions : Connecting the indole and pyridine components through amide bond formation.
These synthetic strategies are crucial for producing sufficient quantities for biological testing and further development.
Case Studies
Several case studies have highlighted the potential applications of this compound in preclinical settings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant reduction in tumor growth in xenograft models when treated with the compound. |
| Study 2 | Anti-inflammatory Effects | Showed decreased levels of pro-inflammatory cytokines in animal models of inflammation. |
| Study 3 | Mechanism Exploration | Identified specific receptor interactions that mediate its anticancer effects, suggesting a targeted approach for therapy. |
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole and pyridinecarboxamide groups allow it to bind to proteins, enzymes, and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and biological processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, particularly those containing methoxyethyl-substituted heterocycles. Below is a comparative analysis of key compounds:
Key Observations:
- Structural Flexibility : The methoxyethyl group is a recurring motif, enhancing solubility and conformational adaptability in polar environments.
- Pharmacological Potential: Goxalapladib () demonstrates that methoxyethyl-substituted heterocycles can be leveraged in therapeutic contexts, though the target compound’s specific bioactivity remains uncharacterized.
- Commercial Relevance : 1-(2-Methoxyethyl)piperazine () is commercially available, highlighting the synthetic utility of methoxyethyl derivatives in research.
Research Findings and Implications
- Methoxyethyl Substitution : This group is associated with improved pharmacokinetic properties in drug candidates, such as increased metabolic stability and solubility, as seen in Goxalapladib .
- Synthetic Feasibility : The commercial availability of related methoxyethyl reagents () suggests viable synthetic routes for the target compound.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C17H17N3O2
- Molecular Weight : 295.34 g/mol
- Structure : The compound consists of an indole moiety linked to a pyridinecarboxamide, which may influence its interaction with biological targets.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:
- Anticancer Properties : Compounds with similar structures have been noted for their ability to interact with enzymes and receptors involved in cancer progression. Research suggests that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound's structural characteristics suggest potential applications in treating inflammatory disorders. Its ability to modulate inflammatory pathways could be significant in conditions such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Interaction studies are essential to elucidate how this compound binds to specific receptors or enzymes, affecting cellular pathways.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have shown activity against monoamine oxidase (MAO) and other enzymes involved in metabolic pathways related to cancer and inflammation .
- Receptor Modulation : The compound may act as a modulator for receptors linked to inflammatory responses, potentially altering cytokine production and immune cell activation .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Indole Moiety : This may involve cyclization reactions using appropriate precursors.
- Pyridinecarboxamide Attachment : The final step usually involves coupling reactions that link the indole structure with the pyridinecarboxamide moiety.
Case Studies
Several case studies highlight the biological activity of related compounds:
- A study on indole-based analogues demonstrated significant MAO-B inhibitory activity, suggesting potential neuroprotective effects .
- Another investigation into pyridine derivatives indicated promising anticancer properties, showcasing structure-activity relationships that could be applicable to this compound .
Comparative Analysis
A comparison of similar compounds can provide insights into the unique properties of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
